N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide
Übersicht
Beschreibung
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide, also known as ANA-12, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. ANA-12 is a selective antagonist of the TrkB receptor, which is a member of the tyrosine kinase receptor family that binds to brain-derived neurotrophic factor (BDNF). BDNF is a protein that plays a crucial role in the growth, survival, and differentiation of neurons in the brain. The dysregulation of BDNF signaling has been implicated in many neurological disorders, including depression, anxiety, Alzheimer's disease, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to block the binding of BDNF to the TrkB receptor, which results in the inhibition of downstream signaling pathways that are involved in the growth and survival of neurons. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to have antidepressant-like effects in animal models of depression, suggesting its potential therapeutic application in the treatment of depression. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential therapeutic application in the treatment of Alzheimer's disease.
Wirkmechanismus
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide is a selective antagonist of the TrkB receptor, which blocks the binding of BDNF to the receptor. BDNF binding to the TrkB receptor activates several downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in the growth and survival of neurons. The inhibition of these pathways by N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide results in the inhibition of neuronal growth and survival.
Biochemical and Physiological Effects:
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to have several biochemical and physiological effects. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to reduce the levels of phosphorylated ERK and Akt, which are downstream targets of the TrkB receptor signaling pathway. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has also been shown to reduce the levels of BDNF in the brain, suggesting that N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide may have a negative feedback effect on BDNF production. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to have antidepressant-like effects in animal models of depression, which may be due to the inhibition of the TrkB receptor signaling pathway. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease, which may be due to the inhibition of the TrkB receptor signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has several advantages and limitations for lab experiments. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide is a selective antagonist of the TrkB receptor, which allows for the specific inhibition of the TrkB receptor signaling pathway. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has also been optimized for high purity and high yield, which allows for consistent results in lab experiments. However, N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has a relatively short half-life, which may limit its effectiveness in certain experiments. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide also has limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide. One potential future direction is the study of the long-term effects of N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide on neuronal growth and survival. Another potential future direction is the study of the potential therapeutic applications of N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide in other neurological disorders, such as anxiety and Parkinson's disease. The development of more potent and selective TrkB receptor antagonists may also be a future direction for the study of N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide. Overall, the study of N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has the potential to provide valuable insights into the role of BDNF signaling in neurological disorders and may lead to the development of new therapeutic interventions.
Eigenschaften
IUPAC Name |
2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-prop-2-enylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-9-21-19(24)13-18-20(25)22-10-11-23(18)14-15-7-8-16-5-3-4-6-17(16)12-15/h2-8,12,18H,1,9-11,13-14H2,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSVNVVFJBPGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1C(=O)NCCN1CC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.